![molecular formula C18H14N2O5S B4818998 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B4818998.png)
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylthio)acetamide
説明
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylthio)acetamide, commonly known as ABT-263, is a small molecule inhibitor that targets anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. ABT-263 has shown promise as a potential therapeutic agent in cancer treatment due to its ability to selectively induce apoptosis in cancer cells.
作用機序
ABT-263 selectively binds to anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. By binding to these proteins, ABT-263 releases pro-apoptotic proteins such as Bim, which then induce apoptosis in cancer cells. ABT-263 has been shown to induce apoptosis in cancer cells both in vitro and in vivo, and its mechanism of action has been extensively studied.
Biochemical and Physiological Effects
ABT-263 has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, ABT-263 has been shown to enhance the efficacy of other chemotherapeutic agents in cancer treatment. However, ABT-263 has also been shown to induce thrombocytopenia, which limits its clinical use. Thrombocytopenia is a condition in which there is a low platelet count, which can lead to bleeding disorders.
実験室実験の利点と制限
ABT-263 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying apoptosis in cancer cells. However, ABT-263 has limitations for lab experiments. It is a potent inhibitor that can induce thrombocytopenia, which can limit its use in animal studies. In addition, ABT-263 is a relatively expensive reagent, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of ABT-263. One direction is the development of more selective inhibitors that target specific anti-apoptotic proteins. Another direction is the study of the combination of ABT-263 with other chemotherapeutic agents to enhance its efficacy and reduce its side effects. Finally, the study of ABT-263 in combination with immunotherapy agents is another promising direction for the treatment of cancer.
科学的研究の応用
ABT-263 has been extensively studied for its potential as a therapeutic agent in cancer treatment. Preclinical studies have shown that ABT-263 induces apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. ABT-263 has also been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and cisplatin, in cancer treatment. Clinical trials of ABT-263 are currently underway for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.
特性
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-10(21)11-6-15-16(24-9-23-15)7-13(11)19-17(22)8-26-18-20-12-4-2-3-5-14(12)25-18/h2-7H,8-9H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGDNHWGABDQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=NC4=CC=CC=C4O3)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。